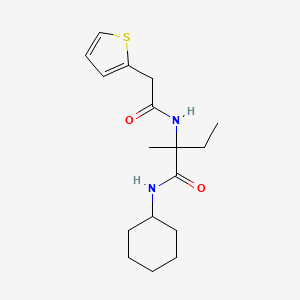![molecular formula C25H25N5O4 B2455019 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-89-2](/img/no-structure.png)
3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purine consists of a pyrimidine ring and an imidazole ring fused together . The presence of the phenoxyphenyl group suggests that this compound may have properties similar to other phenoxyphenyl compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The purine core provides a rigid, planar structure, while the ethoxyethyl and phenoxyphenyl groups would add steric bulk and potentially influence the compound’s reactivity and interactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) focused on synthesizing derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluating their pharmacological properties. The derivatives exhibited potent 5-HT1A receptor ligand activity. One compound showed anxiolytic-like activity, and two demonstrated antidepressant-like effects in mice. This study highlights the potential of these derivatives in psychiatric disorder treatment (Zagórska et al., 2009).
Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity
In a 2016 study, Zagórska et al. synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to investigate their affinity for serotonin receptors and phosphodiesterase inhibitors. The study identified compounds with high serotonin receptor affinity and weak inhibitory potencies for phosphodiesterases, suggesting their potential as antidepressant and anxiolytic agents (Zagórska et al., 2016).
Structure-Activity Relationships and Molecular Studies
Another study by Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and evaluated their affinity for serotoninergic and dopaminergic receptors. The study identified compounds with potential antidepressant and anxiolytic activities, emphasizing the importance of substituents for receptor affinity and selectivity (Zagórska et al., 2015).
Receptor Affinity and Phosphodiesterase Activity
In 2016, Zagórska et al. also examined the receptor affinity and phosphodiesterase activities of octahydro- and dihydroisoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. The study contributed to understanding the structural features responsible for receptor and enzyme activity, aiding in the development of hybrid ligands (Zagórska et al., 2016).
A3 Adenosine Receptor Antagonists
Baraldi et al. (2005) reported on the synthesis and biological evaluation of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as potent and selective A3 adenosine receptor antagonists. The study found that certain derivatives exhibit high affinity for the A3 adenosine receptors, suggesting their use in treating conditions related to this receptor (Baraldi et al., 2005).
Antidepressant-like Activity and Safety Profile
Partyka et al. (2020) examined the antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. The study highlighted the potential of these compounds as antidepressants with better safety and tolerability profiles (Partyka et al., 2020).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as those containing a pyrrolo[2,3-d]pyrimidine nucleus, are often found in anti-cancer drugs like ruxolitinib, tofacitinib, and baricitinib . These drugs primarily target Janus kinases (JAKs), which play a crucial role in signal transduction for various cytokines and growth factors .
Mode of Action
For instance, JAK inhibitors prevent the activation of JAKs, thereby blocking the JAK-STAT signaling pathway .
Biochemical Pathways
This pathway is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis .
Result of Action
If it acts similarly to other jak inhibitors, it could potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the ethoxyethyl and phenoxyphenyl groups.", "Starting Materials": [ "2,6-diaminopurine", "ethyl bromoacetate", "methyl isobutyl ketone", "4-phenoxyphenol", "sodium hydride", "ethyl iodide", "acetic anhydride", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-ethylthio-6-methylimidazo[2,1-f]purine", "a. React 2,6-diaminopurine with ethyl bromoacetate in the presence of sodium hydride in DMF to obtain 2-ethylthio-6-methylpurine.", "b. React 2-ethylthio-6-methylpurine with methyl isobutyl ketone in the presence of acetic anhydride and acetic acid to obtain 2-ethylthio-6-methylimidazo[2,1-f]purine.", "Step 2: Synthesis of 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "a. React 2-ethylthio-6-methylimidazo[2,1-f]purine with ethyl iodide and sodium bicarbonate in DMF to obtain 3-(2-ethoxyethyl)-2-ethylthio-6-methylimidazo[2,1-f]purine.", "b. React 3-(2-ethoxyethyl)-2-ethylthio-6-methylimidazo[2,1-f]purine with 4-phenoxyphenol in the presence of sodium hydride in DMF to obtain 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
CAS-Nummer |
887467-89-2 |
Molekularformel |
C25H25N5O4 |
Molekulargewicht |
459.506 |
IUPAC-Name |
2-(2-ethoxyethyl)-4,7-dimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-4-33-15-14-28-23(31)21-22(27(3)25(28)32)26-24-29(21)16-17(2)30(24)18-10-12-20(13-11-18)34-19-8-6-5-7-9-19/h5-13,16H,4,14-15H2,1-3H3 |
InChI-Schlüssel |
JCOWFCJTBJFLRQ-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2454937.png)
![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)

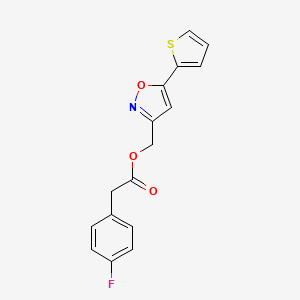
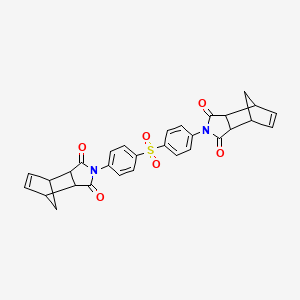
![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)
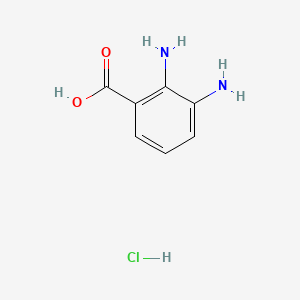
![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)
![2-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2454955.png)
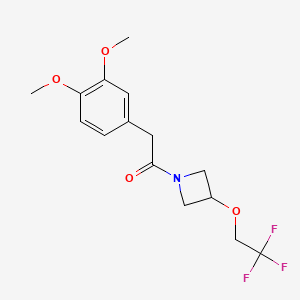
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)
